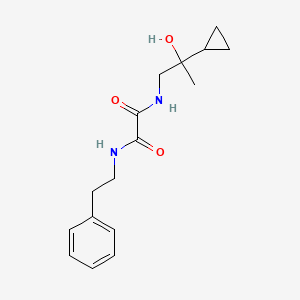

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-phenethyloxalamide

Description

Properties

IUPAC Name |

N'-(2-cyclopropyl-2-hydroxypropyl)-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-16(21,13-7-8-13)11-18-15(20)14(19)17-10-9-12-5-3-2-4-6-12/h2-6,13,21H,7-11H2,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVIUMAOKWQJRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCCC1=CC=CC=C1)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-phenethyloxalamide typically involves the reaction of oxalyl chloride with 2-cyclopropyl-2-hydroxypropylamine and phenethylamine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product. The final compound is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification process may involve additional steps such as distillation and crystallization to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: N1-(2-cyclopropyl-2-hydroxypropyl)-N2-phenethyloxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted oxalamides.

Scientific Research Applications

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-phenethyloxalamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Structural Analog: N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide

This compound (CAS: 1396883-00-3) shares the oxalamide backbone and phenethyl group with the target compound but replaces the cyclopropyl group with a furan-2-yl substituent . Key differences include:

| Property | Target Compound | Furan Analogue |

|---|---|---|

| Molecular Formula | Not explicitly reported | C₁₇H₂₀N₂O₄ |

| Molecular Weight | Not reported | 316.35 g/mol |

| Substituent | Cyclopropyl-hydroxypropyl | Furan-2-yl-hydroxypropyl |

| Hydrophobicity | Likely higher (cyclopropyl) | Moderate (furan has polar oxygen) |

| Synthetic Accessibility | Cyclopropane synthesis may require complex steps | Furan derivatives are often more accessible |

No biological data are available for this analog in the provided evidence .

Functional Analog: N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide

While structurally distinct (hydrazine vs. oxalamide backbone), this compound () serves as a functional comparator due to its cardioprotective activity , outperforming reference drugs Levocarnitine and Mildronate in reducing smooth muscle hypoxia . Key contrasts:

| Property | Target Compound | Hydrazine Hydrobromide |

|---|---|---|

| Core Structure | Oxalamide | Hydrazine-thiazole |

| Biological Activity | Unknown | Cardioprotective (validated in hypoxia models) |

| Target Pathway | Not reported | Likely mitochondrial or muscle cell receptors |

| Solubility | Moderate (oxalamide polar groups) | High (ionic hydrobromide salt) |

The hydrazine hydrobromide’s efficacy highlights the importance of aromatic thiazole and tetrahydro-azepine moieties in cardioprotection, suggesting that the target compound’s phenethyl and cyclopropyl groups might need optimization for similar applications .

Key Research Findings and Implications

- Structural Flexibility : The cyclopropyl group in the target compound may enhance metabolic stability compared to furan analogs, as cyclopropane rings resist enzymatic oxidation .

- Synthetic Challenges : Cyclopropane synthesis often requires specialized reagents (e.g., Simmons-Smith conditions), whereas furan derivatives are more straightforward to functionalize .

Biological Activity

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-phenethyloxalamide is a synthetic compound with a molecular formula of C16H22N2O3. This compound features a cyclopropyl group, a hydroxypropyl group, and a phenethyloxalamide moiety, which contribute to its unique biological activities and potential applications in various fields such as medicinal chemistry and biochemistry.

Synthetic Routes

The synthesis of this compound typically involves the reaction of cyclopropylamine with phenyloxalyl chloride. The reaction is conducted under controlled conditions, often utilizing solvents like dichloromethane or tetrahydrofuran, and is usually performed in an inert atmosphere to prevent side reactions.

Industrial Production

In industrial settings, automated reactors are employed to enhance the efficiency and yield of the synthesis process. The production involves meticulous control of reaction parameters, such as temperature and pressure, to ensure high purity of the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound may bind to various enzymes or receptors, modulating their activity and influencing cellular processes. The hydroxypropyl group is particularly significant in enhancing binding affinity and specificity.

Therapeutic Potential

Research has indicated that this compound exhibits potential therapeutic properties, including:

- Anti-inflammatory Activity : this compound has been explored for its ability to reduce inflammation in various models.

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor cell proliferation and induce apoptosis in cancer cells .

Case Studies

- Anti-inflammatory Effects : In a study evaluating the anti-inflammatory properties of similar oxalamides, it was found that compounds with structural similarities demonstrated significant inhibition of pro-inflammatory cytokines in vitro.

- Cancer Research : Another investigation focused on the effects of this compound on breast cancer cell lines showed a marked reduction in cell viability at higher concentrations, suggesting its potential as an anticancer agent .

Comparative Analysis

When compared to other compounds within the oxalamide family, such as N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide, this compound exhibits unique properties due to its specific functional groups. This uniqueness contributes to its distinct biological activities and potential applications in drug development.

Research Applications

This compound serves as a valuable building block in medicinal chemistry for developing new therapeutic agents. Its applications extend beyond biology into materials science, where it can be utilized in synthesizing novel materials with specific properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.